molecular formula C6H6Cl2N2O2S B098836 2-Amino-4,5-dichlorobenzenesulfonamide CAS No. 16948-63-3

2-Amino-4,5-dichlorobenzenesulfonamide

Cat. No.: B098836
CAS No.: 16948-63-3
M. Wt: 241.09 g/mol
InChI Key: WJVMARQNXIKFPI-UHFFFAOYSA-N
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Description

2-Amino-4,5-dichlorobenzenesulfonamide (CAS: 16948-63-3) is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂), two chlorine atoms at positions 4 and 5, and a sulfonamide group (-SO₂NH₂) at position 1. Its molecular formula is C₆H₅Cl₂N₂O₂S, with a molecular weight of 241.10 g/mol . The compound’s structure enables hydrogen bonding via its amino and sulfonamide groups, as evidenced by crystallographic studies of analogous compounds (e.g., 4-Amino-3,5-dichlorobenzenesulfonamide), which show intermolecular N—H⋯O and N—H⋯Cl interactions critical for stability .

Properties

CAS No.

16948-63-3

Molecular Formula

C6H6Cl2N2O2S

Molecular Weight

241.09 g/mol

IUPAC Name

2-amino-4,5-dichlorobenzenesulfonamide

InChI

InChI=1S/C6H6Cl2N2O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,9H2,(H2,10,11,12)

InChI Key

WJVMARQNXIKFPI-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)N)N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)N)N

Other CAS No.

16948-63-3

Synonyms

2-Amino-4,5-dichlorobenzenesulfonamide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties of Selected Sulfonamides

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Notable Properties
2-Amino-4,5-dichlorobenzenesulfonamide 16948-63-3 C₆H₅Cl₂N₂O₂S 2-NH₂, 4-Cl, 5-Cl, 1-SO₂NH₂ 241.10 High potential for hydrogen bonding; likely moderate solubility in polar solvents
4-Amino-2,5-dichlorobenzenesulfonamide 42480-70-6 C₆H₆Cl₂N₂O₂S 4-NH₂, 2-Cl, 5-Cl, 1-SO₂NH₂ 241.10 Positional isomer; similar weight but distinct reactivity due to substituent arrangement
2-Amino-4,5-dimethoxybenzenesulfonamide 19365-52-7 C₈H₁₂N₂O₄S 2-NH₂, 4-OCH₃, 5-OCH₃, 1-SO₂NH₂ 240.26 Methoxy groups enhance electron density, reducing acidity compared to chloro derivatives
2-Amino-3,5-dibromobenzenesulfonamide 59018-47-2 C₆H₅Br₂N₂O₂S 2-NH₂, 3-Br, 5-Br, 1-SO₂NH₂ 335.99 Higher molecular weight; bromine increases lipophilicity and potential toxicity
2-Amino-4,5-dichlorobenzenesulfonic acid 6331-96-0 C₆H₅Cl₂NO₃S 2-NH₂, 4-Cl, 5-Cl, 1-SO₃H 242.07 Sulfonic acid group enhances solubility in water but reduces membrane permeability

Reactivity and Electronic Effects

  • Chlorine vs. Methoxy Substituents: Chlorine atoms are electron-withdrawing, making the sulfonamide group more acidic compared to methoxy-substituted analogues (e.g., 2-Amino-4,5-dimethoxybenzenesulfonamide). This difference impacts binding to biological targets, such as enzymes or receptors .
  • Bromine vs.

Physicochemical Properties

  • Solubility : The sulfonic acid derivative (CAS 6331-96-0) is highly water-soluble due to its -SO₃H group, whereas the sulfonamide analogues require polar aprotic solvents (e.g., DMSO) for dissolution .
  • Stability: Crystallographic data for 4-Amino-3,5-dichlorobenzenesulfonamide highlights robust hydrogen-bonding networks (N—H⋯O and N—H⋯Cl), which likely stabilize the solid-state structure of the target compound .

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